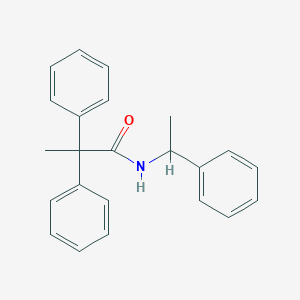
2,2-diphenyl-N-(1-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-N-(1-phenylethyl)propanamide, also known as DPP, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2-diphenyl-N-(1-phenylethyl)propanamide is not fully understood, but it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. 2,2-diphenyl-N-(1-phenylethyl)propanamide has been shown to modulate the activity of voltage-gated sodium channels, leading to its analgesic and anticonvulsant effects. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, resulting in its anti-inflammatory effect.
Biochemical and physiological effects:
2,2-diphenyl-N-(1-phenylethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, indicating its anti-inflammatory effect. 2,2-diphenyl-N-(1-phenylethyl)propanamide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, suggesting its protective effect against oxidative stress. Moreover, 2,2-diphenyl-N-(1-phenylethyl)propanamide has been shown to reduce the levels of liver enzymes such as alanine aminotransferase and aspartate aminotransferase, indicating its protective effect on the liver.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-diphenyl-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 2,2-diphenyl-N-(1-phenylethyl)propanamide also has some limitations. It has poor solubility in water, which can limit its use in some experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,2-diphenyl-N-(1-phenylethyl)propanamide. One potential direction is the development of new drugs based on 2,2-diphenyl-N-(1-phenylethyl)propanamide's anti-inflammatory, analgesic, and anticonvulsant properties. Another direction is the use of 2,2-diphenyl-N-(1-phenylethyl)propanamide as a chiral selector in chromatography, which can improve the separation of enantiomers. Moreover, the use of 2,2-diphenyl-N-(1-phenylethyl)propanamide as a fluorescent probe for detecting metal ions can have various applications in environmental monitoring and biomedical imaging. Finally, further studies are needed to fully understand the mechanism of action of 2,2-diphenyl-N-(1-phenylethyl)propanamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2,2-diphenyl-N-(1-phenylethyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique properties and potential applications make it a promising candidate for the development of new drugs and tools for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,2-diphenyl-N-(1-phenylethyl)propanamide have been discussed in this paper. Further studies are needed to fully understand the potential of 2,2-diphenyl-N-(1-phenylethyl)propanamide and its applications in various scientific fields.
Synthesemethoden
The synthesis of 2,2-diphenyl-N-(1-phenylethyl)propanamide involves the reaction of 1-phenylethylamine with benzophenone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain pure 2,2-diphenyl-N-(1-phenylethyl)propanamide. The yield of 2,2-diphenyl-N-(1-phenylethyl)propanamide synthesis can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
2,2-diphenyl-N-(1-phenylethyl)propanamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. 2,2-diphenyl-N-(1-phenylethyl)propanamide has also been shown to have a protective effect on the liver and kidney, indicating its potential use in treating liver and kidney diseases. Moreover, 2,2-diphenyl-N-(1-phenylethyl)propanamide has been studied for its potential as a chiral selector in chromatography and as a fluorescent probe for detecting metal ions.
Eigenschaften
Molekularformel |
C23H23NO |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2,2-diphenyl-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C23H23NO/c1-18(19-12-6-3-7-13-19)24-22(25)23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,24,25) |
InChI-Schlüssel |
OZGTYXWMBRCWSH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methoxyphenyl)(phenyl)methyl]-3,3-diphenylacrylamide](/img/structure/B286519.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)


![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)